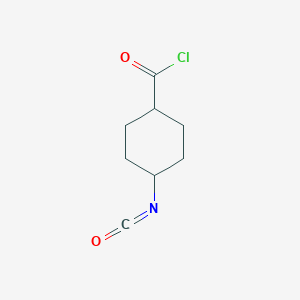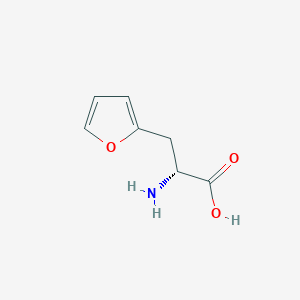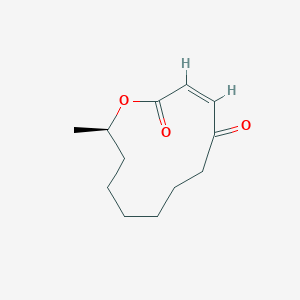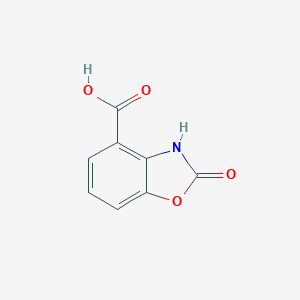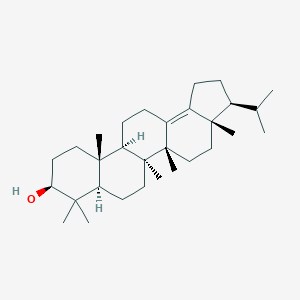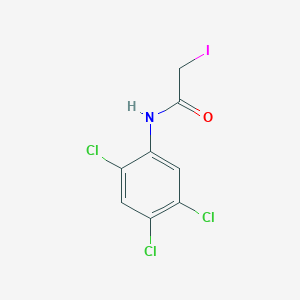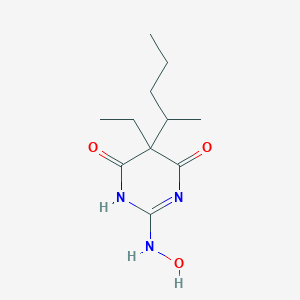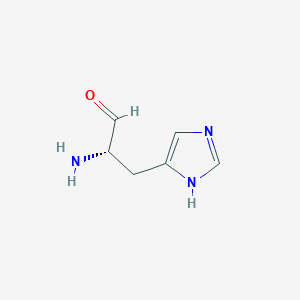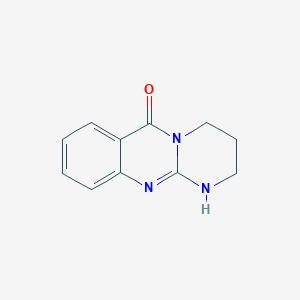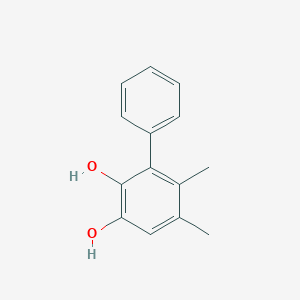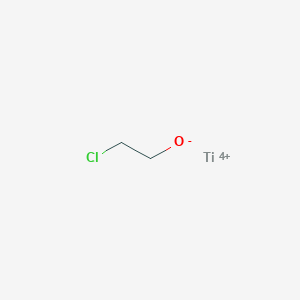
Titanium(4+) 2-chloroethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(4+) 2-chloroethanolate is a chemical compound that has been extensively researched in recent years due to its potential applications in various scientific fields. It is a coordination compound that is formed by the reaction of titanium tetrachloride with ethanol. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of titanium(4+) 2-chloroethanolate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the transfer of electrons between reactants and promoting the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
Titanium(4+) 2-chloroethanolate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound has potent antioxidant properties, which may be useful in the treatment of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of titanium(4+) 2-chloroethanolate is its excellent catalytic activity, which makes it a valuable tool for various laboratory experiments. However, the compound is highly reactive and requires careful handling to avoid unwanted reactions and byproducts.
Direcciones Futuras
There are several future directions for research on titanium(4+) 2-chloroethanolate. One promising area of research is in the development of new catalytic applications for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing the compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of titanium(4+) 2-chloroethanolate involves the reaction of titanium tetrachloride with ethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The resulting compound is a yellow-orange powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
Titanium(4+) 2-chloroethanolate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. This compound has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Propiedades
Número CAS |
19600-96-5 |
|---|---|
Nombre del producto |
Titanium(4+) 2-chloroethanolate |
Fórmula molecular |
C8H16Cl4O4Ti |
Peso molecular |
127.37 g/mol |
Nombre IUPAC |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/C2H4ClO.Ti/c3-1-2-4;/h1-2H2;/q-1;+4 |
Clave InChI |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
SMILES |
C(CCl)[O-].[Ti+4] |
SMILES canónico |
C(CCl)[O-].[Ti+4] |
Otros números CAS |
19600-96-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



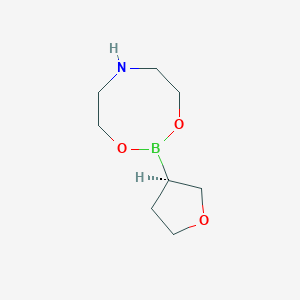
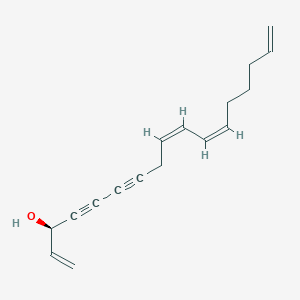
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
